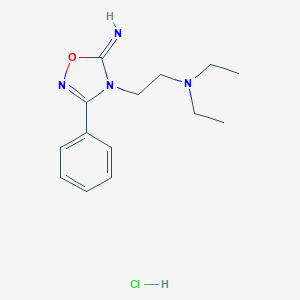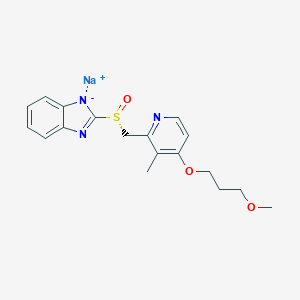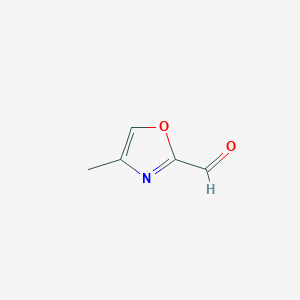
ジフェニルジ(o-トリル)シラン
概要
説明
Bis(2-methylphenyl)diphenylsilane is an organosilicon compound with the molecular formula C26H24Si It is characterized by the presence of two phenyl groups and two ortho-tolyl groups attached to a central silicon atom
科学的研究の応用
Bis(2-methylphenyl)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound’s derivatives are explored for their potential in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals and therapeutic agents.
Industry: Bis(2-methylphenyl)diphenylsilane is utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to its excellent thermal and chemical stability
作用機序
Target of Action
Diphenyldi(o-tolyl)silane is primarily used in the field of optoelectronics, specifically in the construction of organic light-emitting diodes (OLEDs) . Its primary targets are the light-emitting layers and other functional layers within the OLED architecture .
Mode of Action
This compound acts as a host material in the emissive layer of electrophosphorescent OLEDs . It hosts the blue phosphor bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6), facilitating the formation of excitons directly on the dopant . This eliminates exchange energy losses characteristic of guest-host energy transfer .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. Diphenyldi(o-tolyl)silane influences the physical and electronic properties of the light-emitting layer within the OLED architecture . It plays a role in electron and hole transport, as well as exciton blocking .
Pharmacokinetics
For instance, it has good solubility in common organic solvents .
Result of Action
The use of Diphenyldi(o-tolyl)silane results in efficient, deep-blue organic electrophosphorescence . It suppresses both the electron and energy transfer quenching pathways between the emissive dopant and the host material, leading to high external quantum efficiencies .
Action Environment
The action of Diphenyldi(o-tolyl)silane is influenced by environmental factors such as temperature. For instance, host materials similar to Diphenyldi(o-tolyl)silane have shown high glass transition temperatures between 118 and 164 °C . This property is crucial for the stability and efficacy of the OLEDs .
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)diphenylsilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with Grignard reagents. For instance, the reaction of dichlorodiphenylsilane with ortho-tolylmagnesium bromide under anhydrous conditions can yield diphenyldi(o-tolyl)silane. The reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of diphenyldi(o-tolyl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Bis(2-methylphenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert diphenyldi(o-tolyl)silane to silanes with different substituents.
Substitution: The phenyl or tolyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Compounds with different functional groups replacing the phenyl or tolyl groups.
類似化合物との比較
Bis(2-methylphenyl)diphenylsilane can be compared with other similar compounds, such as:
- p-Bis(triphenylsilyl)benzene
- m-Bis(triphenylsilyl)benzene
- 9,9’-Spiro-bisilaanthracene
Uniqueness: Bis(2-methylphenyl)diphenylsilane stands out due to its specific combination of phenyl and tolyl groups, which impart unique electronic and steric properties. This makes it particularly effective as a host material in OLEDs, where it provides a balance of stability and performance .
特性
IUPAC Name |
bis(2-methylphenyl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVCEINEQQSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393284 | |
| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18849-24-6 | |
| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLDI(O-TOLYL)SILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diphenyldi(o-tolyl)silane interact with phosphorescent dopants in OLEDs, and what are the downstream effects?
A1: Diphenyldi(o-tolyl)silane (UGH1) acts as a wide-energy-gap host material for phosphorescent dopants like iridium(III) bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6) in OLEDs [, ]. Its high singlet and triplet energy levels (∼4.5 eV and ∼3.5 eV, respectively) minimize energy transfer quenching pathways between the host and the phosphorescent guest []. This allows for efficient charge trapping on the dopant molecule, leading to direct exciton formation on FIr6 [, ]. This results in highly efficient deep-blue electroluminescence primarily from the dopant molecule, with minimal energy loss from guest-host energy transfer [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















